An In-depth Technical Guide on the Structure and Conformation of H-D-Ala-Pro-Phe-OH
An In-depth Technical Guide on the Structure and Conformation of H-D-Ala-Pro-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the structure and conformation of the tripeptide H-D-Ala-Pro-Phe-OH. Due to the absence of specific experimental data for this peptide in publicly available literature, this document focuses on the established experimental and computational workflows for characterizing such molecules. It details the theoretical considerations of its constituent amino acids, outlines the primary analytical techniques for conformational analysis, and presents templates for data organization. This guide is intended to serve as a practical resource for researchers involved in peptide chemistry, structural biology, and drug design.
Introduction to the Structural Features of H-D-Ala-Pro-Phe-OH
The tripeptide H-D-Ala-Pro-Phe-OH is composed of three amino acid residues: D-Alanine, L-Proline, and L-Phenylalanine. Its unique sequence and stereochemistry suggest a distinct conformational landscape.
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D-Alanine (D-Ala): The presence of a D-amino acid at the N-terminus is significant. D-amino acids can induce specific turns and alter the peptide's susceptibility to enzymatic degradation, which is a critical factor in drug development.
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Proline (Pro): The proline residue introduces significant conformational constraints. The cyclic nature of its side chain restricts the phi (Φ) torsion angle to approximately -60° to -75°, limiting the flexibility of the peptide backbone. The peptide bond preceding proline can also exist in either a cis or trans conformation, with the trans form being generally more stable.
-
Phenylalanine (Phe): The bulky aromatic side chain of phenylalanine can engage in various non-covalent interactions, including hydrophobic and π-π stacking interactions, which can influence the overall conformation and potential intermolecular associations.
The overall conformation of H-D-Ala-Pro-Phe-OH will be determined by the interplay of these structural features, including the allowed torsion angles (Φ, Ψ, and ω) of the peptide backbone and the side-chain rotamers (χ).
Experimental Protocols for Conformational Analysis
The determination of a peptide's three-dimensional structure relies on a combination of spectroscopic and diffraction techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the solution-state conformation of peptides.[1] A typical workflow involves the following steps:
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Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration is typically in the millimolar range.
-
1D NMR: A one-dimensional proton (¹H) NMR spectrum is acquired to identify the chemical shifts of all protons in the molecule.
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2D NMR Experiments: A series of two-dimensional NMR experiments are performed to establish through-bond and through-space correlations:
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COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography provides the solid-state conformation of a peptide at atomic resolution.[2][3][4] The general protocol is as follows:
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Crystallization: The peptide is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to obtain well-ordered single crystals. This is often the most challenging step in the process.[2]
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[2]
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using methods like direct methods or molecular replacement (if a homologous structure is available). An initial model of the peptide is built into the resulting electron density map and refined to best fit the experimental data.[2]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution.[5][6][7][8] It measures the differential absorption of left and right circularly polarized light by the chiral peptide bonds.
-
Sample Preparation: The peptide is dissolved in a suitable solvent (often aqueous buffer) at a concentration that gives an appropriate absorbance.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
-
Spectral Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements, such as α-helices, β-sheets, turns, and random coils, based on their characteristic spectral signatures.[6][8]
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in a clear and structured manner.
NMR Spectroscopic Data
Table 1: ¹H Chemical Shifts (δ) in ppm for H-D-Ala-Pro-Phe-OH
| Residue | NH | αH | βH | γH | δH | Other |
|---|---|---|---|---|---|---|
| D-Ala | CH₃ | |||||
| Pro |
| Phe | | | | | | Aromatic |
Table 2: Key NOE Contacts for H-D-Ala-Pro-Phe-OH
| Proton 1 | Proton 2 | Distance (Å) |
|---|---|---|
| D-Ala αH | Pro δH | |
| Pro αH | Phe NH |
| ... | ... | |
X-ray Crystallography Data
Table 3: Crystallographic Data and Refinement Statistics
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions (a, b, c, α, β, γ) | |
| Resolution (Å) | |
| R-work / R-free | |
| No. of unique reflections |
| Average B-factor (Ų) | |
Table 4: Backbone Torsion Angles (°)
| Residue | Φ | Ψ | ω |
|---|---|---|---|
| D-Ala | |||
| Pro |
| Phe | | | |
Visualizations
Workflow for Peptide Structure Determination
Caption: A logical workflow for determining the 3D structure of a tripeptide.
Torsional Angles in H-D-Ala-Pro-Phe-OH
Caption: Key torsional angles defining the conformation of a peptide backbone.
Principle of a 2D NOESY Experiment
References
- 1. NMR spectroscopy in the conformational analysis of peptides: an overview. [iris.cnr.it]
- 2. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 3. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Use of Circular Dichroism to Determine Secondary Structure of Neuropeptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
